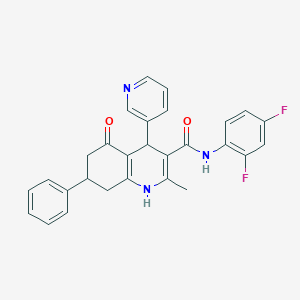
N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties make it an attractive option for researchers.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of specific enzymes and pathways that are involved in cell growth and proliferation. This compound has been shown to target a specific protein called cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of the cell cycle. By inhibiting CDK4, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects. In addition to its role in inhibiting cancer cell growth, this compound has also been shown to have anti-inflammatory properties. Additionally, this compound has been studied for its potential use in treating other diseases, such as diabetes and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its specificity. This compound has been shown to target specific enzymes and pathways, which makes it an attractive option for researchers studying these pathways. Additionally, this compound has been shown to have low toxicity, which makes it a safe option for use in lab experiments. However, one of the main limitations of using this compound is its cost, which can be prohibitively expensive for some researchers.
Orientations Futures
There are several future directions for research involving N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of study is in the development of new cancer treatments that target specific enzymes and pathways, such as CDK4. Additionally, this compound has shown promise in the treatment of neurodegenerative diseases, and future research could focus on developing new treatments for these diseases. Finally, there is also potential for this compound to be used in the development of new anti-inflammatory treatments.
Méthodes De Synthèse
The synthesis of N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps. One of the most commonly used methods involves the reaction of 2,4-difluoroaniline with 3-pyridinecarboxylic acid, followed by the addition of phenylacetic acid and the use of a reducing agent to form the final product.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been used in a variety of scientific research applications. One of the most significant areas of study has been in the field of cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C28H23F2N3O2 |
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
N-(2,4-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C28H23F2N3O2/c1-16-25(28(35)33-22-10-9-20(29)14-21(22)30)26(18-8-5-11-31-15-18)27-23(32-16)12-19(13-24(27)34)17-6-3-2-4-7-17/h2-11,14-15,19,26,32H,12-13H2,1H3,(H,33,35) |
Clé InChI |
PXHCHIKOQWHYOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(dimethylamino)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303713.png)







![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B303728.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B303730.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B303731.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B303732.png)

